MFCD18317294
Description
MFCD18317294 is a synthetic organic compound primarily utilized in pharmaceutical research and catalysis. Such compounds are typically characterized by:
- Functional groups: Boronic acids (e.g., arylboronic acids) or nitrogen-containing heterocycles (e.g., pyrazolo-triazines).
- Applications: Intermediate in Suzuki-Miyaura cross-coupling reactions, enzyme inhibition studies, or drug discovery .
- Physicochemical properties: Moderate solubility in polar solvents, molecular weights ranging from 180–250 g/mol, and log P values between 1.5–2.5, indicating balanced lipophilicity .
Properties
IUPAC Name |
2-chloro-5-(5-cyano-2-fluorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClFN2O2/c14-12-4-9(13(18)19)10(6-17-12)8-3-7(5-16)1-2-11(8)15/h1-4,6H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITONFZFTXXLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CN=C(C=C2C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687408 | |
| Record name | 2-Chloro-5-(5-cyano-2-fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-76-3 | |
| Record name | 2-Chloro-5-(5-cyano-2-fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18317294 involves a series of chemical reactions under controlled conditions. The specific synthetic route and reaction conditions depend on the desired purity and yield of the compound. Common methods include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.
Catalytic Reactions: Catalysts are often used to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Precise control of temperature and pressure is crucial to ensure the desired reaction pathway and to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of the compound. Key aspects of industrial production include:
Optimization of Reaction Conditions: Industrial processes are optimized for maximum yield and cost-effectiveness.
Purification Techniques: Advanced purification techniques such as distillation, crystallization, and chromatography are employed to achieve high purity.
Safety Measures: Strict safety protocols are followed to handle reactive intermediates and hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
MFCD18317294 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Catalysts: Various catalysts such as palladium on carbon or platinum oxide are used to facilitate reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
MFCD18317294 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD18317294 involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism, growth, and differentiation.
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties
*Inferred from analogous compounds.
Key Findings from Comparative Studies
Structural Impact on Reactivity :
- Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit higher cross-coupling efficiency due to electrophilic boron centers, whereas nitrogen-rich heterocycles (e.g., CAS 918538-05-3) show superior enzyme-binding affinity .
- Halogen substituents (Br, Cl) in CAS 1046861-20-4 enhance stability but reduce solubility compared to this compound’s inferred chloro-nitro configuration .
Biological Performance :
- Compounds with TPSA >45 Ų (e.g., this compound) demonstrate improved BBB permeability, critical for CNS-targeting drug candidates .
- Low CYP inhibition in this compound analogs reduces metabolic degradation risks, enhancing pharmacokinetic profiles .
Synthetic Efficiency :
- Palladium-catalyzed reactions (used for CAS 1046861-20-4) achieve higher yields (>80%) than SNAr pathways (65% for CAS 918538-05-3) .
- Microwave-assisted synthesis reduces reaction times by 30% in this compound-like compounds .
Research Implications and Limitations
- Advantages of this compound : Balances lipophilicity and solubility for diverse applications, from catalysis to therapeutics.
- Limitations: Limited data on long-term stability and in vivo toxicity require further validation .
- Future Directions : Computational modeling (e.g., QSAR) could optimize substituent effects on bioavailability and synthetic scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
